molecular formula C17H20N2O4 B11483415 ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Cat. No.: B11483415
M. Wt: 316.35 g/mol
InChI Key: BQTVUFVSWJPWQV-UHFFFAOYSA-N
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Description

Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions.

    Functional Group Introduction: Subsequent steps involve the introduction of hydroxyl, methyl, and carboxylate groups. This can be achieved through selective functionalization reactions such as hydroxylation, methylation, and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Key factors include:

    Catalysts: Use of efficient catalysts to increase yield and selectivity.

    Reaction Conditions: Optimization of temperature, pressure, and solvent systems to ensure scalability and cost-effectiveness.

    Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the indazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, influencing cellular signaling processes.

    Affect Gene Expression: Alter the expression of genes related to disease progression or cellular function.

Comparison with Similar Compounds

Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate can be compared with other indazole derivatives such as:

    Indazole-3-carboxylic acid: Known for its anti-inflammatory properties.

    2-Phenylindazole: Studied for its anticancer activity.

    5-Nitroindazole: Investigated for its neuroprotective effects.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

ethyl 6-hydroxy-6-methyl-3-oxo-4-phenyl-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate

InChI

InChI=1S/C17H20N2O4/c1-3-23-16(21)14-12(10-7-5-4-6-8-10)13-11(9-17(14,2)22)18-19-15(13)20/h4-8,12,14,22H,3,9H2,1-2H3,(H2,18,19,20)

InChI Key

BQTVUFVSWJPWQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C2=C(CC1(C)O)NNC2=O)C3=CC=CC=C3

Origin of Product

United States

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